molecular formula C10H11NO B077456 5-Ethoxyindole CAS No. 10501-17-4

5-Ethoxyindole

Cat. No.: B077456
CAS No.: 10501-17-4
M. Wt: 161.2 g/mol
InChI Key: IEKPDICCMASELW-UHFFFAOYSA-N
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Description

5-Ethoxyindole is an organic compound with the chemical formula C10H11NO. It features an ethoxy group attached to the indole ring structure. This compound appears as a white crystalline solid with a melting point of approximately 45-50°C and a boiling point of around 254°C . Indole derivatives, including this compound, are significant in various fields due to their biological and chemical properties.

Scientific Research Applications

5-Ethoxyindole has a wide range of applications in scientific research:

Safety and Hazards

When handling 5-Ethoxyindole, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxyindole can be achieved through several methods. One common approach involves the reaction of p-phenetidine with α-methylacetoacetate, followed by cyclization and purification steps . Another method includes the chlorination of 5-methoxy-2-oxindole with triphenylphosphine-carbontetrachloride in acetonitrile, followed by catalytic reduction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxyindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, which can be further utilized in different chemical applications.

Comparison with Similar Compounds

Uniqueness of 5-Ethoxyindole: this compound is unique due to its specific ethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific synthetic routes and applications that other indole derivatives may not be suitable for.

Properties

IUPAC Name

5-ethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKPDICCMASELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406438
Record name 5-Ethoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10501-17-4
Record name 5-Ethoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethoxy-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of commercially available 5-hydroxy-indole (18 g, 13.5 mmol), anhydrous K2CO3 (93.5 g, 5 equiv) and iodoethane (40.5 ml, 3.75 equiv) in acetone (180 mL) is stirred at 50° C. under argon. When TLC (dichloromethane-methanol, 95:5) indicates the disappearance of 5-hydroxy-indole (4 days), the mixture is filtered, the solid is washed with acetone, then the filtrate is concentrated to give 17.67 g (90%) of the title compound, which is sufficiently pure to be used in the next step. M.p. 144-146° C. (from ethanol).
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
93.5 g
Type
reactant
Reaction Step One
Quantity
40.5 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 5-ethoxyindole highlighted in the provided research?

A: The primary application of this compound (5-ethoxy-1H-indole) discussed in the research is its use as a precursor in synthesizing compounds for dyeing keratin materials, particularly human hair. [] This application leverages the reactivity of the indole ring system and the potential for color modification through the introduction of various substituents.

Q2: How does the structure of this compound relate to its color-changing properties in hair dye formulations?

A: The research specifically focuses on 4- or 7-substituted indoles for dyeing hair. [] While this compound itself isn't directly used as a dye, its structure serves as a foundation for adding specific substituents. The presence of the ethoxy group at the 5-position and the potential for further substitutions at positions 4 and 7 likely influence the molecule's electronic properties, impacting its interaction with light and thus its color. Further research would be needed to elucidate the precise relationship between the substitution patterns and the resulting color variations.

Q3: Beyond hair dyes, has this compound been explored for other biological applications?

A: Yes, research indicates that a derivative of this compound, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), demonstrates affinity for the human dopamine D2 receptor. [] This compound was designed as a modification of D2AAK1, a multi-target compound with potential applications in neuroscience research.

Q4: What is known about the thermal stability of this compound derivatives?

A: Thermal analysis of D2AAK1_3, a derivative of this compound, revealed good thermal stability. [] TG-DSC and TG-FTIR analyses provided insights into its decomposition behavior in air and nitrogen atmospheres. This information is crucial for understanding the compound's behavior during synthesis, storage, and potential applications.

Q5: Are there efficient synthetic routes available for producing this compound and its derivatives?

A: Yes, research highlights a convenient synthesis of 3-(γ-aminopropyl)-5-ethoxyindole, a derivative of this compound, starting from p-phenetidine and α-methylacetoacetate. [, ] This method is praised for its reduced number of intermediates and improved purification techniques, suggesting its potential for scalable synthesis.

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